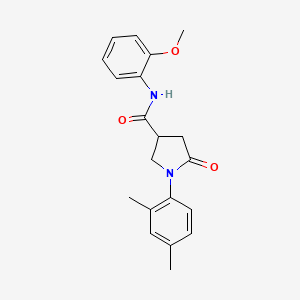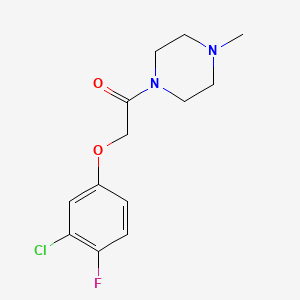![molecular formula C20H17Cl2NO4 B4876807 (4Z)-4-[(3-chloro-5-methoxy-4-propoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B4876807.png)
(4Z)-4-[(3-chloro-5-methoxy-4-propoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4Z)-4-[(3-chloro-5-methoxy-4-propoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one is a synthetic organic molecule that belongs to the class of oxazole derivatives This compound is characterized by its unique structural features, which include a chlorinated phenyl group, a methoxy group, and a propoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(3-chloro-5-methoxy-4-propoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide. The reaction is typically carried out under acidic or basic conditions to facilitate ring closure.
Introduction of Substituents: The chlorinated phenyl group, methoxy group, and propoxy group are introduced through various substitution reactions. These reactions often involve the use of reagents such as chlorinating agents, methoxylating agents, and propoxylating agents.
Final Assembly: The final step involves the coupling of the substituted phenyl groups with the oxazole ring. This can be achieved through a condensation reaction, often using a suitable catalyst to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods such as recrystallization and chromatography are used to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propoxy groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the chlorinated phenyl groups, converting them to less reactive forms. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Typical reagents include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of methoxy or tert-butoxy derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4Z)-4-[(3-chloro-5-methoxy-4-propoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets suggests that it could be used in the treatment of certain diseases, such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used as an intermediate in the production of agrochemicals and specialty chemicals. Its unique properties make it valuable for the synthesis of high-performance materials.
Mécanisme D'action
The mechanism of action of (4Z)-4-[(3-chloro-5-methoxy-4-propoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4Z)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one
- (4Z)-4-[(3-chloro-5-methoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one
- (4Z)-4-[(3-chloro-5-propoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one
Uniqueness
The uniqueness of (4Z)-4-[(3-chloro-5-methoxy-4-propoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one lies in its combination of substituents The presence of both methoxy and propoxy groups, along with the chlorinated phenyl groups, imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
(4Z)-4-[(3-chloro-5-methoxy-4-propoxyphenyl)methylidene]-2-(3-chlorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO4/c1-3-7-26-18-15(22)8-12(10-17(18)25-2)9-16-20(24)27-19(23-16)13-5-4-6-14(21)11-13/h4-6,8-11H,3,7H2,1-2H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRVXNJUYLZSBW-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1Cl)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE](/img/structure/B4876728.png)

![ETHYL 2-{[2-({4-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-ETHYL-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE](/img/structure/B4876746.png)
![4-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4876750.png)
![ethyl 2-[({[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4876753.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B4876759.png)

![3-[(3-Butyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B4876775.png)
![2-{[(6-bromo-2-naphthyl)oxy]methyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4876778.png)
![1-[(4-methoxyphenoxy)acetyl]-2-methylindoline](/img/structure/B4876783.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-(tetrahydro-2-furanylcarbonyl)-1-piperazinecarbothioamide](/img/structure/B4876788.png)
![2-{[4-allyl-5-(4-ethoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4876791.png)
![2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B4876815.png)
![3-{[4-(ETHYLSULFONYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4876822.png)
